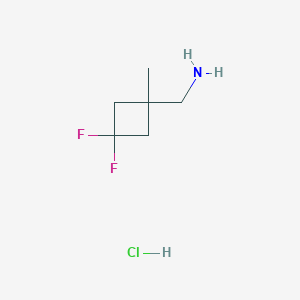(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride
CAS No.: 1523606-30-5
Cat. No.: VC2741924
Molecular Formula: C6H12ClF2N
Molecular Weight: 171.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1523606-30-5 |
|---|---|
| Molecular Formula | C6H12ClF2N |
| Molecular Weight | 171.61 g/mol |
| IUPAC Name | (3,3-difluoro-1-methylcyclobutyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H11F2N.ClH/c1-5(4-9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H |
| Standard InChI Key | DNADGXVTCUINMA-UHFFFAOYSA-N |
| SMILES | CC1(CC(C1)(F)F)CN.Cl |
| Canonical SMILES | CC1(CC(C1)(F)F)CN.Cl |
Introduction
Chemical Identification and Structural Properties
Basic Chemical Identity
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is a chemical compound characterized by its unique cyclobutane framework with specific substitution patterns. The compound is identified by CAS registry number 1523606-30-5, which serves as its unique identifier in chemical databases and regulatory systems . Its molecular formula is C6H12ClF2N, corresponding to a molecular weight of 171.62 g/mol, which reflects its relatively small molecular size typical of building blocks used in pharmaceutical synthesis . The compound exists as a white to yellow solid under standard conditions, suggesting potential stability for laboratory storage and handling . As a hydrochloride salt, the compound demonstrates improved solubility in polar solvents compared to its free base form, making it more suitable for various laboratory and synthetic applications .
Structural Characteristics
The structure of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride features a four-membered cyclobutyl ring as its core, which contributes to its conformational properties and reactivity profile. Two fluorine atoms are positioned at the 3-position of the cyclobutyl ring, creating a geminal difluoro arrangement that significantly influences the electronic properties and stability of the molecule . A methyl group is attached at the 1-position of the cyclobutyl ring, sharing this position with a methanamine (CH2NH2) group that serves as the basic site for salt formation with hydrochloric acid . The presence of the difluoro substitution likely increases the lipophilicity of the compound while also affecting the acidity of nearby protons, potentially influencing its interaction with biological targets . The unique spatial arrangement of these functional groups creates a distinct three-dimensional structure that may contribute to specific binding interactions in biological systems.
Structural Representation and Identifiers
The compound can be represented through various chemical notation systems that enable precise structural identification and database searching. The SMILES notation for the parent compound (without HCl) is CC1(CC(C1)(F)F)CN, providing a linear string representation of the molecular structure . The InChI code, 1S/C6H11F2N.ClH/c1-5(4-9)2-6(7,8)3-5;/h2-4,9H2,1H3;1H, offers a standardized way to represent the chemical structure including the hydrochloride portion . The corresponding InChI Key, DNADGXVTCUINMA-UHFFFAOYSA-N, serves as a fixed-length identifier that facilitates rapid database searching and information retrieval for this specific compound . These structural identifiers are essential for unambiguous compound identification across different chemical databases and literature sources, ensuring consistency in research and development activities.
Physical and Chemical Properties
Chemical Reactivity
The chemical reactivity of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride is influenced by its functional groups and structural features. The primary amine functional group (NH2) represents a key reactive site capable of participating in numerous chemical transformations including nucleophilic substitutions, amide formation, and reductive amination reactions . The difluoro substitution at the 3-position of the cyclobutyl ring introduces electron-withdrawing effects that can modify the reactivity of the ring system and adjacent functional groups . The strained four-membered cyclobutyl ring may exhibit unique reactivity patterns compared to larger or unstrained ring systems, potentially influencing the compound's behavior in chemical reactions. As a hydrochloride salt, the compound contains a protonated amine (NH3+) that reduces the nucleophilicity of the nitrogen atom, requiring neutralization to the free base form for certain synthetic applications .
Applications in Chemical Research and Development
Laboratory and Synthetic Applications
(3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride serves important roles in laboratory settings, primarily as a building block for organic synthesis and chemical compound development. The compound is identified specifically for use in "laboratory chemicals, manufacture of chemical compounds" according to safety data documentation, highlighting its position in synthetic chemistry workflows . The primary amine functionality makes this compound particularly valuable in diverse synthetic transformations, including nucleophilic substitutions, amide formations, and coupling reactions that can generate more complex molecular architectures . The difluoro substitution pattern introduces unique electronic and steric effects that can be exploited in the design of compounds with specific properties, particularly in medicinal chemistry applications focusing on metabolic stability and membrane permeability . As a relatively small molecule with defined stereochemistry, it can serve as a useful scaffold for fragment-based drug design approaches, where core structures are elaborated through synthetic modifications to develop compounds with desired biological activities .
Related Compounds and Comparative Analysis
Structural Analogs
Several structural analogs of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride have been documented in chemical databases and commercial catalogs. A closely related compound is (3,3-Difluorocyclobutyl)methanamine hydrochloride, which lacks the methyl group at the 1-position of the cyclobutyl ring, resulting in a simpler structure with potentially different spatial properties . Another analog is 3,3-Difluoro-1-methylcyclobutanamine hydrochloride, which differs in the direct attachment of the amino group to the cyclobutyl ring rather than through a methylene linker, likely affecting its reactivity and conformational properties . The parent compound without the hydrochloride salt, (3,3-Difluoro-1-methylcyclobutyl)methanamine, is also documented with CAS number 72208132 and a molecular weight of 135.15 g/mol, serving as the free base form with different solubility characteristics . These structural variations demonstrate the diversity of fluorinated cyclobutyl compounds available for research applications, each with potentially unique chemical and biological properties.
Comparative Analysis of Similar Compounds
A comparative analysis of (3,3-Difluoro-1-methylcyclobutyl)methanamine hydrochloride with related compounds reveals distinct differences and similarities that may influence their applications. The table below presents key features of structurally related compounds:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume